(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
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Overview
Description
Genistein 7-beta-D-glucuronide: is a naturally occurring isoflavonoid glycoside, primarily found in soybeans and other soy-based foods. It is a derivative of genistein, a compound known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 7-beta-D-glucuronide is formed when genistein undergoes glucuronidation, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-beta-D-glucuronide typically involves the glucuronidation of genistein. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to genistein . Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions .
Industrial Production Methods: Industrial production of genistein 7-beta-D-glucuronide often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert genistein to its glucuronide form under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Genistein 7-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation .
Common Reagents and Conditions:
Conjugation: This involves the addition of other functional groups to the molecule, often using specific enzymes or chemical reagents.
Major Products Formed:
Scientific Research Applications
Genistein 7-beta-D-glucuronide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of genistein 7-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of estrogen receptors, inhibition of tyrosine kinases, and regulation of gene expression . By binding to estrogen receptors, it can mimic or block the effects of estrogen, thereby influencing various physiological processes . Additionally, its antioxidant properties help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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